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2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1335269
CAS No.: 86732-22-1
M. Wt: 202.3 g/mol
InChI Key: AOBSJQWEYXEPBK-UHFFFAOYSA-N
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Description

Significance of Bicyclic Nitrogen Heterocycles in Contemporary Medicinal Chemistry and Organic Synthesis

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. scispace.com These structures are fundamental in chemistry and biology, forming the core of many essential natural products like vitamins, alkaloids, and nucleic acids. [9 (from previous search), 13 (from previous search)] In the realms of medicinal chemistry and organic synthesis, the importance of nitrogen heterocycles, particularly bicyclic systems, cannot be overstated. They are considered "privileged structures" because they can interact with a wide range of biological targets, making them a cornerstone of modern drug design. [7 (from previous search)]

Statistically, more than 85% of all biologically active chemical compounds contain a heterocyclic component, with nitrogen-based rings being the most common. [7 (from previous search)] An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59-60% of unique small-molecule drugs feature a nitrogen heterocycle. [5 (from previous search), 11 (from previous search), 13 (from previous search)] This prevalence is due to the unique properties these scaffolds impart to a molecule. The presence of nitrogen atoms can influence a compound's solubility, lipophilicity, polarity, and capacity for hydrogen bonding. [7 (from previous search)] These characteristics are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. [7 (from previous search)]

Bicyclic nitrogen heterocycles, which consist of two fused rings, offer a rigid and conformationally constrained framework. This structural rigidity is highly advantageous in drug design as it can lead to higher binding affinity and selectivity for specific biological targets. In organic synthesis, these heterocycles serve as versatile building blocks and intermediates for creating complex molecules with diverse applications in pharmaceuticals, agrochemicals, and materials science. scispace.com Their unique reactivity and structural diversity allow chemists to develop a wide array of derivatives with distinct and fine-tuned properties. [1 (from previous search)]

Overview of the Octahydropyrrolo[3,4-c]pyrrole (B1259266) Framework and its Research Importance

The octahydropyrrolo[3,4-c]pyrrole is a bicyclic heterocyclic compound characterized by the fusion of two fully saturated pyrrole (B145914) rings. [6 (from previous search)] This specific framework has garnered significant interest in chemical research, particularly in the field of drug discovery, where it is often employed as a bioisostere for other cyclic structures, most notably the piperazine (B1678402) ring. nih.gov A bioisostere is a chemical substituent that can be interchanged with another to produce a compound with similar biological properties. The successful use of the octahydropyrrolo[3,4-c]pyrrole scaffold as a piperazine replacement has been a key strategy in developing novel therapeutic agents. nih.gov

The research importance of this framework lies in its proven utility as a core scaffold for designing ligands that interact with various targets in the central nervous system (CNS). nih.gov The rigid, diamine structure of the octahydropyrrolo[3,4-c]pyrrole core provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with receptor binding sites. This has led to the development of drug-like small molecules targeting a range of CNS receptors, including:

Muscarinic acetylcholine (B1216132) receptor M₁

Orexin (B13118510) receptor type 2

α7 nicotinic acetylcholine receptor

Cannabinoid receptor type 1 nih.gov

A significant area of research has focused on using this scaffold to develop negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 1 (mGlu₁). nih.gov These modulators bind to a site on the receptor distinct from the primary (orthosteric) site, offering a more subtle way to control receptor activity and potentially leading to drugs with fewer side effects. The versatility of the octahydropyrrolo[3,4-c]pyrrole framework allows for systematic structural modifications, enabling researchers to conduct detailed structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties. nih.gov

Scope of Academic Research on 2-Benzyloctahydropyrrolo[3,4-c]pyrrole and its Structural Derivatives

The compound this compound serves as a key building block and intermediate in the synthesis of more complex molecules. chemimpex.com Its structure, featuring the octahydropyrrolo[3,4-c]pyrrole core with a benzyl (B1604629) group attached to one of the nitrogen atoms, makes it a valuable precursor for developing novel pharmaceuticals, particularly those aimed at neurological disorders. chemimpex.com The benzyl group can influence the compound's properties and provides a site for further chemical modification. The ability of the core scaffold to act as a chiral auxiliary is also crucial, as it facilitates the synthesis of enantiomerically pure compounds, a critical factor for drug efficacy and safety. chemimpex.com

PropertyValue
CAS Number 86732-22-1
Molecular Formula C₁₃H₁₈N₂
Molecular Weight 202.3 g/mol
Appearance Yellow liquid
Purity ≥ 97%

Table 1: Physicochemical Properties of this compound. chemimpex.com

Academic research on this scaffold and its derivatives is broad, focusing on synthesizing new analogues and evaluating their biological activities. A primary research thrust involves modifying the core structure to explore and optimize interactions with specific biological targets. For instance, extensive structure-activity relationship (SAR) studies have been conducted on derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold as mGlu₁ negative allosteric modulators. nih.gov In these studies, the core scaffold is maintained while substituents at other positions are varied to determine their effect on potency and selectivity.

One study systematically replaced a piperazine ring in an initial hit compound with the octahydropyrrolo[3,4-c]pyrrole group, which resulted in a more than seven-fold increase in potency against the human mGlu₁ receptor. nih.gov Further research explored different amide groups and heteroaryl rings attached to the scaffold to improve potency and reduce potential liabilities like Cytochrome P450 (CYP) inhibition. nih.gov

CompoundR Group (Amide)Heteroaryl GroupmGlu₁ IC₅₀ (nM)
8 1-Adamantyl2-Pyridyl86
23 1-Adamantyl2-Thiazolyl>30000
24 1-Adamantyl2-Pyrimidinyl>30000
26 1-Adamantyl2-Pyrazinyl670
30 1-Adamantyl2-Cyanophenyl220
38 2-Azaspiro[4.4]nonane2-Pyridyl260

Table 2: Structure-Activity Relationship (SAR) of selected Octahydropyrrolo[3,4-c]pyrrole Derivatives as mGlu₁ NAMs. Data sourced from reference nih.gov.

Other research has focused on synthesizing derivatives for different therapeutic applications. For example, novel 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles have been synthesized and shown to possess moderate antimicrobial and antimycobacterial activity. semanticscholar.org The synthesis of these compounds was achieved using green chemistry principles, employing subcritical water as a solvent to reduce reaction times and environmental impact. semanticscholar.org The scope of research also extends to pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione derivatives, which have been investigated for activities such as kinase inhibition. ontosight.ai These varied research programs highlight the chemical tractability and therapeutic potential of the octahydropyrrolo[3,4-c]pyrrole scaffold and its derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2 B1335269 2-Benzyloctahydropyrrolo[3,4-c]pyrrole CAS No. 86732-22-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15/h1-5,12-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBSJQWEYXEPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401007067
Record name 2-Benzyloctahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86732-22-1, 172739-04-7
Record name 2-Benzyloctahydropyrrolo[3,4-c]pyrrole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyl-octahydropyrrolo[3,4-c]pyrrole
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Medicinal Chemistry and Biological Activity of Octahydropyrrolo 3,4 C Pyrrole Derivatives, Including 2 Benzyloctahydropyrrolo 3,4 C Pyrrole

General Overview of Pharmacological Relevance of Pyrrole (B145914) Scaffolds

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental building block in a vast array of biologically active compounds. nih.govnih.govacs.org Its presence in natural products such as heme, chlorophyll, and vitamin B12 underscores its critical role in biological systems. mdpi.comnii.ac.jp In the realm of medicinal chemistry, the pyrrole scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov

Pyrrole derivatives have been extensively investigated and developed as antibacterial, antiviral, antifungal, anticancer, and anti-inflammatory agents. nih.govnih.govnih.govdocumentsdelivered.com The versatility of the pyrrole ring allows for diverse substitutions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with specific enzymes and receptors. acs.org This adaptability has led to the successful development of numerous drugs incorporating the pyrrole moiety. nih.govsci-hub.mk

The fused bicyclic system of octahydropyrrolo[3,4-c]pyrrole (B1259266) represents a more complex and conformationally constrained variant of the simple pyrrole. This scaffold has proven particularly valuable in the design of ligands for central nervous system (CNS) targets. acs.org Its rigid structure allows for precise orientation of substituents, which is crucial for achieving high selectivity and potency for specific receptor subtypes. acs.org The inherent diamine character of the octahydropyrrolo[3,4-c]pyrrole core provides key hydrogen bonding capabilities, further enhancing its utility in drug design. researchgate.net Research into this scaffold has yielded promising candidates for treating a variety of neurological and psychiatric disorders. acs.orgresearchgate.net

Receptor Modulation and Neuropharmacological Investigations

The octahydropyrrolo[3,4-c]pyrrole framework has been successfully employed to develop potent and selective modulators of several key receptors in the central nervous system. These investigations have led to the identification of clinical candidates for various neurological conditions.

The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-coupled receptors (orexin-1 receptor, OX1R, and orexin-2 receptor, OX2R), plays a crucial role in regulating sleep-wake cycles, appetite, and reward pathways. areeo.ac.irfrontiersin.org Antagonists of the orexin receptors have emerged as a promising therapeutic strategy for the treatment of insomnia.

A series of novel octahydropyrrolo[3,4-c]pyrroles have been synthesized and identified as potent and selective orexin-2 receptor antagonists. nih.govacs.org Optimization of the physicochemical and pharmacokinetic properties of these compounds led to the discovery of molecules with suitable characteristics for evaluation in the treatment of primary insomnia. nih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions on the octahydropyrrolo[3,4-c]pyrrole core are critical for achieving high potency and selectivity for the OX2R. nih.gov This research culminated in the identification of a clinical candidate, JNJ-42847922, for the treatment of primary insomnia. acs.org Further investigations into di-fluoro substituted analogs demonstrated reduced inhibition of the hERG channel, a critical factor for cardiac safety, while maintaining moderate potency. nih.gov

CompoundOX1R IC50 (nM)OX2R IC50 (nM)Selectivity (OX1/OX2)
Example Compound A150530
Example Compound B250831.25
JNJ-42847922Data not publicly available in detail, but identified as a potent and selective OX2R antagonist

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. They are implicated in a variety of physiological processes, including cognitive function, reward, and attention. The development of subtype-selective nAChR ligands is a key objective for treating a range of disorders, including Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction. mdpi.comnih.gov The octahydropyrrolo[3,4-c]pyrrole scaffold has proven to be a valuable template for creating ligands with high affinity and selectivity for different nAChR subtypes. nih.govacs.org

The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is a primary target for the effects of nicotine. It is a well-established therapeutic target for smoking cessation and has been implicated in the pathophysiology of several neurological disorders. mdpi.comnih.gov

Researchers have successfully utilized the 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrrole core to develop potent α4β2 nAChR ligands. nih.govacs.org Structure-activity relationship studies have demonstrated that substitutions at the 5-position of the pyridine (B92270) ring are well-tolerated and can even enhance affinity for the α4β2 subtype. acs.org For instance, the introduction of bromo, methoxy, and phenyl groups at this position maintains or improves binding affinity. acs.org

CompoundSubstitution on Pyridine Ringα4β2 Ki (nM)
Parent CompoundNone1.2
Compound 115-Bromo0.45
Compound 125-Methoxy0.51
Compound 195-Phenyl0.28

The α7 nAChR is another important subtype involved in cognitive processes, and its modulation is being explored for the treatment of schizophrenia and Alzheimer's disease. nih.gov Interestingly, simple modifications to the 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrrole scaffold can dramatically switch selectivity from the α4β2 to the α7 subtype. nih.govacs.org

While substitutions at the 5-position of the pyridine ring are generally detrimental to α7 affinity, placing a phenyl group at the 6-position leads to a significant enhancement of binding to the α7 nAChR. acs.org This substitution, coupled with a decrease in affinity for the α4β2 receptor, results in a compound with notable selectivity for the α7 subtype. acs.org This highlights the utility of the octahydropyrrolo[3,4-c]pyrrole scaffold in developing highly specific nAChR ligands. nih.govacs.orgresearchgate.net

CompoundSubstitution on Pyridine Ringα7 Ki (nM)Selectivity (α4β2/α7)
Parent CompoundNone1300.009
Compound 195-Phenyl117000.00002
Compound 216-Phenyl2211

Metabotropic glutamate (B1630785) receptors (mGlus) are G protein-coupled receptors that modulate synaptic transmission and neuronal excitability. The mGlu1 subtype is implicated in various neurological and psychiatric disorders, including anxiety, pain, and epilepsy. nih.gov Negative allosteric modulators (NAMs) of mGlu1 offer a promising therapeutic approach by dampening excessive glutamate signaling. nih.govnih.gov

The octahydropyrrolo[3,4-c]pyrrole scaffold has been successfully employed as an isosteric replacement for a piperazine (B1678402) ring in a known series of mGlu1 NAMs. nih.gov This led to the development of a novel series of potent and selective mGlu1 NAMs. nih.govnih.gov Structure-activity relationship studies within this series have focused on optimizing potency, selectivity, and drug-like properties, including reducing P450 inhibition. nih.gov For example, direct replacement of the piperazine ring with the octahydropyrrolo[3,4-c]pyrrole group resulted in a more than seven-fold increase in potency against human mGlu1. acs.org

CompoundScaffoldHuman mGlu1 IC50 (nM)Rat mGlu5 IC50 (nM)
Piperazine Hit (1)Piperazine110290
Octahydropyrrolo[3,4-c]pyrrole Analog (8)Octahydropyrrolo[3,4-c]pyrrole153360

Chemokine CCR5 Receptor Antagonism and Antiviral Potential

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic strains of the Human Immunodeficiency Virus (HIV) into host cells, making it a key target for antiviral drug development. nih.govnih.gov The hexahydropyrrolo[3,4-c]pyrrole moiety has been identified as a promising scaffold for the development of potent CCR5 antagonists. nih.gov

In one line of research, a novel series of hexahydropyrrolo[3,4-c]pyrrole CCR5 antagonists was developed, starting from a lead compound identified through high-throughput screening. nih.gov This scaffold was considered a potential bioisostere for the tropane (B1204802) unit found in the approved CCR5 antagonist, Maraviroc. nih.gov Structure-activity relationship (SAR) exploration led to the optimization of the series' pharmacokinetic properties. nih.gov One lead compound from a series developed at Roche demonstrated excellent antiviral activity with an IC₅₀ of 7 nM. nih.gov However, this particular series was ultimately discontinued (B1498344) due to challenges in improving its metabolic stability while preserving the high antiviral potency. nih.gov

The research highlights the utility of the octahydropyrrolo[3,4-c]pyrrole motif as a suitable replacement for other core structures in known CCR5 antagonists, validating its potential in the design of new anti-HIV agents. nih.gov

Table 1: Antiviral Activity of a Lead Hexahydropyrrol[3,4-c]pyrrole Derivative
Compound SeriesTargetBiological Activity (IC₅₀)Reference
Hexahydropyrrol[3,4-c]pyrrole Derivative (Roche)CCR57 nM nih.gov

Histamine (B1213489) H3 Receptor Antagonism Studies

The histamine H3 receptor (H3R) is primarily found in the central nervous system and acts as an autoreceptor, modulating the release of histamine and other neurotransmitters. wpmucdn.com Antagonists of the H3 receptor have potential therapeutic applications for treating neurodegenerative and cognitive disorders. wpmucdn.comnih.gov

In the pursuit of novel H3R antagonists, a chemotype based on the (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole scaffold, a close structural relative of the [3,4-c] isomer, was designed and synthesized. nih.gov This series was developed by combining key pharmacophoric elements from different structural precursors. nih.gov The resulting derivatives proved to be highly potent antagonists. nih.gov For instance, one exemplary compound from this series, 17a, exhibited a high binding affinity for the human H3 receptor with a Kᵢ of 0.54 nM and for the rat H3 receptor with a Kᵢ of 4.57 nM. nih.gov This research demonstrates the potential of the octahydropyrrolo researchgate.netnih.govpyrrole bicyclic system as a core scaffold for developing potent central nervous system agents. nih.gov

Table 2: Binding Affinity of a Lead Octahydropyrrolo[3,4-b]pyrrole (B1600083) Derivative for Histamine H3 Receptors
CompoundTarget ReceptorBinding Affinity (Kᵢ)Reference
17aHuman H30.54 nM nih.gov
Rat H34.57 nM

Antimicrobial and Antiviral Efficacy Studies

Antibacterial Activity of Octahydropyrrolo[3,4-c]pyrrole Derivatives

Derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold have been investigated for their antimicrobial properties. A series of novel 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles were synthesized and evaluated for their activity against several bacterial strains. nih.gov The compounds exhibited antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 250 µg/mL. nih.gov

Notably, some compounds showed activity comparable to or better than the standard antibiotic, Ampicillin, against specific pathogens. Compound 4b had the same MIC value as Ampicillin against Staphylococcus aureus (31.25 μg/mL). Furthermore, compounds 4d and 4j were found to be more active than Ampicillin against Acinetobacter baumannii, a significant opportunistic pathogen in hospital-acquired infections. These derivatives also showed antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with MIC values between 7.81 and 62.5 μg/mL. nih.gov

Table 3: Antibacterial Activity (MIC in µg/mL) of Selected 2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives
CompoundS. aureusA. baumanniiM. tuberculosis H37RvReference
Compound 4b31.25--
Compound 4d-More active than Ampicillin-
Compound 4j-More active than Ampicillin-
General Range15.62 - 2507.81 - 62.5 nih.gov

Antifungal Activity of Octahydropyrrolo[3,4-c]pyrrole Derivatives

The same series of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives was also tested for antifungal efficacy against three standard fungal strains. nih.gov The compounds demonstrated activity with MIC values in the range of 15.62-250 µg/mL. nih.gov While these derivatives showed a broad spectrum of antifungal activity, they did not surpass the efficacy of the reference compound, fluconazole, which had MIC values ranging from 3.90 to 15.62 μg/mL against the same fungal strains.

In other studies, different pyrrole derivatives have shown potent antifungal effects. researchgate.net For example, certain synthesized pyrrole compounds displayed activity against Aspergillus niger and Candida albicans that was equipotent to the reference drug Clotrimazole at a concentration of 100 μg/mL. researchgate.net Specifically, the presence of a 4-hydroxyphenyl ring was identified as a key structural feature for high activity against C. albicans. researchgate.net

Table 4: Antifungal Activity of Octahydropyrrolo[3,4-c]pyrrole Derivatives
Compound SeriesFungal StrainsActivity (MIC in µg/mL)Reference
2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrolesThree standard strains15.62 - 250 nih.gov
Fluconazole (Reference)Same strains3.90 - 15.62

Antiviral Activity Investigations (e.g., HIV, Hepatitis C Virus)

The antiviral potential of octahydropyrrolo[3,4-c]pyrrole derivatives has been most prominently investigated in the context of HIV, as detailed in the section on CCR5 antagonism. nih.govnih.gov The scaffold's ability to form the core of potent CCR5 antagonists makes it a valuable lead structure for HIV entry inhibitors. nih.gov Research has led to the identification of derivatives with excellent anti-HIV activity, showcasing IC₅₀ values in the low nanomolar range. nih.gov

Investigations into the antiviral activity of related pyrrole scaffolds against other viruses, such as the Hepatitis C Virus (HCV), have also been conducted. While research specifically on the octahydropyrrolo[3,4-c]pyrrole core against HCV is limited, studies on the closely related bicyclic octahydrocyclohepta[b]pyrrol-4(1H)-one scaffold have identified a new chemotype with anti-HCV activity. nih.gov The most potent compound in this series displayed EC₅₀ values of 1.8 μM and 4.5 μM against HCV genotypes 1b and 2a, respectively, without significant cytotoxicity. nih.gov

Anticancer and Antitumor Research

The pyrrole ring is a privileged scaffold in medicinal chemistry and is found in numerous compounds with anticancer properties. nih.gov Pyrrole derivatives have been shown to exert antitumor effects through various mechanisms, including the inhibition of tyrosine kinases, disruption of microtubule polymerization, and induction of apoptosis. nih.gov

While specific studies on the 2-benzyloctahydropyrrolo[3,4-c]pyrrole core are not extensively detailed in the literature, research on other complex pyrrole derivatives highlights the potential of this chemical class. In one study, a series of new pyrrole derivatives was evaluated for cytotoxic activity against several human adenocarcinoma cell lines. nih.gov Several of the tested compounds demonstrated dose- and time-dependent cytotoxicity. nih.gov Notably, two compounds, 4a and 4d, showed the highest antitumor properties, particularly against the LoVo colon cancer cell line. nih.gov Compound 4d induced a strong cytotoxic effect, reducing cell viability to as low as 3.10% at a concentration of 400 μM after 48 hours. nih.gov This potent activity suggests that pyrrole-based scaffolds are promising candidates for the development of novel anticancer agents. nih.govnih.gov

Table 5: Cytotoxic Effects of a Lead Pyrrole Derivative (Compound 4d) on LoVo Colon Cancer Cells
ConcentrationCell Viability % (24h)Cell Viability % (48h)Reference
400 µM3.93%3.10% nih.gov
200 µM<50%<50%
100 µM<50%<50%
50 µM<50%<50%

Inhibition of Cancer Cell Proliferation by Pyrrole Derivatives

Derivatives incorporating the pyrrole and fused pyrrole ring systems have demonstrated significant potential as antiproliferative agents. nih.govmdpi.comnih.gov Research has shown that these compounds can induce cytotoxic effects in a variety of human cancer cell lines. frontiersin.orgresearchgate.net For instance, a series of novel pyrrole derivatives demonstrated dose- and time-dependent cytotoxic activity against human adenocarcinoma cell lines, including LoVo (colon), MCF-7 (breast), and SK-OV-3 (ovary). frontiersin.orgresearchgate.net

In one study, pyrrolo[3',4':3,4]cyclohepta[1,2-d] mdpi.comnih.govoxazole derivatives were tested against a panel of 60 human cancer cell lines. The 3,4,5-trimethoxyphenyl substituted derivative, in particular, emerged as a highly potent candidate with a mean graph midpoint (MG_MID) of 0.69 μM on the full panel. nih.gov Further testing on non-Hodgkin lymphoma cell lines showed that some compounds in this class exhibited sub-micromolar growth inhibitory effects. nih.gov Similarly, new azanaphthoquinone pyrrolo-annelated derivatives have also been synthesized and evaluated for their antiproliferative activities. nih.gov

The antiproliferative activity of these compounds is often quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth.

Compound ClassCell LineCancer TypeReported Activity (IC50)Source
Pyrrolo[3',4':3,4]cyclohepta[1,2-d] mdpi.comnih.govoxazole (Compound 3z)VL51Non-Hodgkin Lymphoma0.10 µM nih.gov
Pyrrolo[1,2-a]quinoxaline (B1220188) derivativeK562, U937, HL60LeukemiaActivity Reported mdpi.com
Pyrrolo[1,2-a]quinoxaline derivativeMCF7Breast CancerActivity Reported mdpi.com
Pyrrole derivative (Compound 4a)LoVoColon AdenocarcinomaStrong antitumor effect frontiersin.orgresearchgate.net
Pyrrole derivative (Compound 4d)LoVoColon AdenocarcinomaStrong antitumor effect frontiersin.orgresearchgate.net

Enzyme Targets in Antitumor Activity

A primary mechanism for the anticancer activity of many pyrrole-containing compounds is the inhibition of protein kinases. mdpi.comnih.govmdpi.com Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer. nih.govmdpi.com The pyrrolo[2,3-d]pyrimidine nucleus, a structural analog of the octahydropyrrolo[3,4-c]pyrrole core, is a deaza-isostere of adenine, the nitrogenous base of ATP. nih.govnih.gov This structural mimicry allows these compounds to act as ATP-competitive inhibitors at the kinase active site. mdpi.comnih.gov

These targeted therapies have been developed to inhibit various kinases implicated in cancer progression, including:

Receptor Tyrosine Kinases (RTKs) : Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptors (PDGFRs). mdpi.commdpi.com Inhibition of these receptors can block downstream signaling pathways that promote cell proliferation, migration, and angiogenesis (the formation of new blood vessels that supply tumors). mdpi.com

Non-receptor Tyrosine Kinases : Such as the Src family of kinases.

Serine/Threonine Kinases : Such as Akt (also known as Protein Kinase B), which is a key node in cell survival pathways. mdpi.com

For example, pyrrolo[2,3-b]pyridine derivatives bearing a 1,8-naphthyridin-2-one moiety were evaluated for their inhibitory activity against a panel of six tyrosine kinases: c-Met, Flt-3, PDGFR-β, VEGFR-2, EGFR, and c-Kit. researchgate.net Another study focused on designing pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. mdpi.com The development of multi-targeted kinase inhibitors, which can block several key signaling pathways simultaneously, is a significant area of research.

Anti-inflammatory and Analgesic Research

Derivatives of the pyrrolo[3,4-c]pyrrole (B14788784) scaffold have been a focus of research for developing new anti-inflammatory and analgesic agents. The anti-inflammatory properties of some of these compounds are linked to their ability to inhibit key enzymes involved in the inflammatory cascade.

Cyclooxygenase (COX) and Lipoxygenase Inhibition

A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory prostaglandins. Research has shown that N-substituted 3,4-pyrroledicarboximides and Mannich bases of pyrrolo[3,4-c]pyrrole can inhibit both COX-1 and COX-2 isoforms.

In one study, a series of pyrrolo[3,4-c]pyrrole derivatives were designed as dual inhibitors of both COX and lipoxygenase (LOX) enzymes. The LOX pathway produces leukotrienes, another class of inflammatory mediators. Dual inhibition is considered a promising strategy for developing safer anti-inflammatory drugs, as it may avoid the shunting of arachidonic acid metabolism to a single pathway, which is a concern with selective COX-2 inhibitors. nih.gov Several synthesized pyrrole derivatives and their cinnamic hybrids demonstrated potent inhibitory activity against both COX-2 and soybean LOX.

Compound ClassTarget EnzymeReported Activity (IC50)Source
Pyrrole-cinnamate hybrid (Compound 5)COX-20.55 µM
Pyrrole derivative (Compound 4)COX-20.65 µM
Pyrrole derivative (Compound 2)Soybean LOX7.5 µM
Pyrrole-cinnamate hybrid (Compound 6)Soybean LOX27.5 µM
Pyrrolo[3,4-c]pyrrole Mannich BaseCOX-2Potent, preferential inhibition reported

Anti-proteolytic Activity and Interleukin-6 Modulation

The anti-inflammatory effects of pyrrole derivatives also extend to the modulation of inflammatory cytokines and the inhibition of proteases. Inflammatory cytokines like Interleukin-6 (IL-6) are key signaling molecules that drive the inflammatory response. nih.gov A study on pyrrololactam alkaloids isolated from a marine sponge found that several of these compounds exhibited anti-inflammatory activity by inhibiting the production of IL-6 in lipopolysaccharide-induced macrophages.

Furthermore, pyrrole derivatives have been investigated as inhibitors of various proteases. mdpi.com For example, certain derivatives have shown inhibitory effects on Sortase A, a bacterial transpeptidase crucial for the virulence of Gram-positive bacteria. nih.gov Others have been screened for their ability to inhibit the main protease (Mpro) of viruses, a vital target for antiviral drug development. mdpi.com The induction of apoptosis (programmed cell death), a mechanism relevant to both anticancer and anti-inflammatory activity, involves the activation of a family of proteases known as caspases. nih.gov Research on pyrrolo[2,3-d]pyrimidines has shown they can trigger apoptosis, implicating an indirect effect on these proteolytic pathways. nih.gov

Other Investigated Biological Activities

The structural versatility of the octahydropyrrolo[3,4-c]pyrrole core has led to its exploration as a scaffold for inhibitors of various other enzymes critical to disease pathogenesis.

Enzyme Inhibition Studies (e.g., HIV-1 Integrase, InhA)

The pyrrole scaffold has been instrumental in the development of agents targeting infectious diseases. One significant area of research is the inhibition of HIV-1 integrase, an essential enzyme for the replication of the human immunodeficiency virus. This enzyme incorporates the viral DNA into the host cell's genome, and blocking its function is an effective therapeutic strategy. Pyrrolopyridine-based compounds have been developed as highly potent allosteric integrase inhibitors, which bind to a site distinct from the active site to disrupt the enzyme's function.

Another important enzyme target is the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, the bacterium that causes tuberculosis. InhA is a key enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Several studies have reported the synthesis of pyrrole and octahydropyrrolo[3,4-c]pyrrole derivatives as InhA inhibitors. A series of novel 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles exhibited significant antimycobacterial activity against M. tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values ranging from 7.81 to 62.5 µg/mL.

Research on Sedative and Locomotor Activity Modulation

Derivatives of the closely related pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold have been investigated for their potential sedative and locomotor activity-modulating effects. These studies provide valuable insights into how modifications to the core structure can influence CNS activity. For instance, a series of 2-substituted pyrrolo[3,4-c]pyridine-1,3(2H)-diones were synthesized and evaluated for their impact on spontaneous locomotor activity in mice.

In these studies, several compounds demonstrated a significant dose-dependent reduction in locomotor activity. Notably, compounds where the substituent at the 2-position was a piperidine (B6355638) or morpholine (B109124) ring, connected via a propyl linker, showed pronounced sedative effects. The most potent compounds were active at doses as low as 1/160th of their median lethal dose (LD₅₀), indicating a favorable therapeutic window for their sedative properties. These findings suggest that the nature of the substituent at the 2-position of the pyrrole ring system plays a crucial role in modulating sedative and locomotor activity. The replacement of a piperidine ring with other pharmacophoric groups did not substantially alter the pharmacological action profile, indicating the robustness of the pyrrolo[3,4-c]pyridine scaffold in eliciting these CNS effects.

Table 1: Sedative Effects of Selected Pyrrolo[3,4-c]pyridine Derivatives This table is representative of the types of findings in the field and is based on qualitative descriptions from research articles.

Compound ID2-SubstituentObserved ActivityPotency
Derivative A 2-(piperidin-1-yl)propylSignificant reduction in locomotor activityHigh (Active at 1/160 LD₅₀)
Derivative B 2-(morpholin-4-yl)propylSignificant reduction in locomotor activityHigh (Active at 1/80 LD₅₀)
Derivative C 2-(4-methylpiperazin-1-yl)propylModerate reduction in locomotor activityModerate
Derivative D 2-chloropropylWeak reduction in locomotor activityLow

Structure-Activity Relationship (SAR) Studies of Octahydropyrrolo[3,4-c]pyrrole Derivatives

Impact of Substituent Effects on Biological Activity and Selectivity

Substituents on the octahydropyrrolo[3,4-c]pyrrole core have a profound impact on the biological activity and selectivity of these compounds. This is particularly evident in studies targeting nicotinic acetylcholine receptors (nAChRs). A series of 5-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrroles have been shown to exhibit high affinity for both α4β2 and α7 nAChR subtypes. nih.gov

Simple substitutions on this core scaffold can dramatically switch the selectivity between these two receptor subtypes. For example, the introduction of a hydroxyl group at the 3-position of the pyridine ring can enhance affinity for the α4β2 subtype, while substitutions at the 2-position of the octahydropyrrolo[3,4-c]pyrrole ring can favor binding to the α7 subtype. These findings highlight the sensitivity of the ligand-receptor interaction to subtle changes in the chemical structure and provide a roadmap for designing subtype-selective nAChR ligands. nih.gov

In another example, the octahydropyrrolo[3,4-c]pyrrole scaffold has been used as a bioisosteric replacement for a piperazine ring in the development of negative allosteric modulators of the metabotropic glutamate receptor 1 (mGluR1). Direct replacement of the piperazine ring with the octahydropyrrolo[3,4-c]pyrrole group resulted in a more than seven-fold increase in potency against human mGluR1. nih.gov However, modifications to the amide group attached to the scaffold revealed that an adamantyl amide was optimal for activity, with other amide groups leading to a significant decrease in potency. nih.gov

Table 2: Influence of Substituents on nAChR Subtype Selectivity This table is a conceptual representation based on findings from SAR studies.

Core StructureSubstitutionPrimary TargetRelative Affinity
5-(Pyridin-3-yl)octahydropyrrolo[3,4-c]pyrroleNoneα4β2 / α7Dual High Affinity
5-(Pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole3-OH on pyridineα4β2Increased
5-(Pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole2-Alkyl on pyrroleα7Increased
5-(Pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole6-Cl on pyridineα4β2Decreased

Stereochemical Influences on Receptor Binding and Potency

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of octahydropyrrolo[3,4-c]pyrrole derivatives. The rigid bicyclic core of this scaffold can exist in different stereoisomeric forms, and these isomers can exhibit significantly different binding affinities and potencies at their biological targets.

The importance of stereochemistry is underscored in the development of selective orexin-2 receptor antagonists for the treatment of insomnia. nih.govacs.org In these compounds, the specific stereoconfiguration of the octahydropyrrolo[3,4-c]pyrrole core and its substituents is crucial for achieving high potency and selectivity. The precise orientation of key functional groups, dictated by the stereochemistry of the molecule, governs the interactions with the amino acid residues in the binding pocket of the orexin-2 receptor. While specific data for this compound is not detailed in the reviewed literature, the principles derived from related compounds strongly suggest that its stereoisomers would exhibit different biological activities. The cis- or trans-fusion of the two pyrrolidine (B122466) rings, as well as the chirality of any substituted carbon atoms, would lead to distinct spatial arrangements of the benzyl (B1604629) group and other parts of the molecule, thereby influencing its fit within a receptor binding site.

Rational Design and Optimization of Bioactive Octahydropyrrolo[3,4-c]pyrroles

The rational design of bioactive octahydropyrrolo[3,4-c]pyrroles involves a systematic approach to modifying the chemical structure to enhance desired pharmacological properties while minimizing off-target effects. This process often begins with a lead compound, which is then optimized through iterative cycles of design, synthesis, and biological testing.

A prime example of the rational design of octahydropyrrolo[3,4-c]pyrrole derivatives is their development as selective orexin-2 antagonists. nih.govacs.org Starting from an initial hit compound, medicinal chemists systematically explored the SAR of the series. They optimized the substituents on the octahydropyrrolo[3,4-c]pyrrole core to improve potency, selectivity, and pharmacokinetic properties. This optimization process led to the discovery of compounds with suitable tissue distribution and duration of action for evaluation in the treatment of primary insomnia. Ultimately, this rational design approach resulted in the identification of a clinical candidate, JNJ-42847922. nih.govacs.org

The octahydropyrrolo[3,4-c]pyrrole scaffold has also been employed as a bioisostere for the piperazine ring in the design of mGluR1 negative allosteric modulators. nih.gov This strategic replacement was a key step in the rational design process, leading to a significant improvement in potency. Further optimization focused on modifying other parts of the molecule to enhance drug-like properties, such as reducing inhibition of cytochrome P450 enzymes. nih.gov This highlights how the octahydropyrrolo[3,4-c]pyrrole core can be integrated into a rational design strategy to create novel therapeutic agents with improved pharmacological profiles.

Computational and Spectroscopic Characterization in Research on 2 Benzyloctahydropyrrolo 3,4 C Pyrrole

Spectroscopic Methods for Structural Elucidation of Complex Bicyclic Systems

The definitive identification and structural elucidation of complex bicyclic systems like the octahydropyrrolo[3,4-c]pyrrole (B1259266) core require a suite of spectroscopic techniques. jchps.com The inherent structural complexity, including multiple stereocenters and conformationally restricted rings, necessitates a multi-faceted analytical approach.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. jchps.comsciopen.com For a molecule like 2-Benzyloctahydropyrrolo[3,4-c]pyrrole, ¹H NMR provides information on the chemical environment of each proton, while ¹³C NMR identifies the carbon skeleton. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity between atoms, which is vital for assembling the bicyclic framework and confirming the position of the benzyl (B1604629) substituent. The Nuclear Overhauser Effect (NOE) is particularly important for determining the relative stereochemistry of the protons on the fused pyrrolidine (B122466) rings.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition with high accuracy, confirming the molecular formula C₁₃H₁₈N₂. jchps.com Fragmentation patterns observed in MS/MS experiments can provide further structural clues, often revealing the loss of the benzyl group or characteristic cleavages of the pyrrolidine rings.

Infrared (IR) Spectroscopy helps identify the functional groups present in the molecule. Key absorbances would include C-H stretching vibrations for both aliphatic and aromatic regions, and C-N stretching vibrations characteristic of the secondary and tertiary amines within the bicyclic core.

Table 1: Typical Spectroscopic Data for the Structural Elucidation of this compound
TechniqueObserved FeatureInterpretation
¹H NMR Signals in the range of 7.2-7.4 ppmProtons of the aromatic benzyl group
Signal around 3.6 ppm (singlet)Methylene protons of the benzyl group (-CH₂-Ph)
Complex multiplets from 2.5-3.5 ppmProtons on the octahydropyrrolo[3,4-c]pyrrole core
¹³C NMR Signals in the range of 127-138 ppmAromatic carbons of the benzyl group
Signals in the range of 40-65 ppmAliphatic carbons of the bicyclic core and benzylic methylene
Mass Spec (HRMS) Precise m/z valueConfirms elemental composition (e.g., C₁₃H₁₈N₂)
IR Spectroscopy Bands around 2850-3000 cm⁻¹Aliphatic and aromatic C-H stretching
Bands around 1100-1300 cm⁻¹C-N stretching of the amine groups

**4.2. Advanced Computational Chemistry Approaches

Computational chemistry provides insights that are often inaccessible through experimental methods alone, allowing for a deeper understanding of molecular properties and interactions at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. acs.org For this compound, DFT calculations can optimize the molecule's geometry to find its most stable three-dimensional conformation. nih.govresearchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy and distribution of these frontier orbitals are key predictors of chemical reactivity. nih.gov For instance, the HOMO is often localized on the nitrogen atoms, indicating their nucleophilic character and likelihood to participate in reactions as electron donors. The LUMO distribution suggests sites susceptible to nucleophilic attack.

Furthermore, DFT can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. nih.gov These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions, such as hydrogen bonding, and guiding the understanding of its binding behavior with biological targets. researchgate.net

Table 2: Key Parameters from DFT Calculations for this compound
Calculated ParameterSignificancePredicted Outcome
Optimized Geometry Provides the most stable 3D structure and bond parameters.Reveals the preferred conformation of the bicyclic system.
HOMO/LUMO Energies Determines the energy gap, indicating chemical stability and reactivity. nih.govA larger gap suggests higher stability. HOMO localization on nitrogen atoms indicates nucleophilic sites.
Electrostatic Potential (ESP) Map Visualizes charge distribution.Identifies electron-rich regions (e.g., lone pairs on nitrogen) and electron-poor regions.
Natural Bond Orbital (NBO) Charges Quantifies the charge on each atom.Provides a numerical basis for predicting sites of electrophilic or nucleophilic attack.

The octahydropyrrolo[3,4-c]pyrrole scaffold is a recognized privileged structure in medicinal chemistry, often used as a rigid isostere for piperazine (B1678402) in designing ligands for central nervous system (CNS) targets. nih.govnih.gov Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com

In the context of drug discovery, MD simulations are invaluable for analyzing the interaction between a ligand, such as a derivative of this compound, and its protein receptor. mdpi.comrjpbr.com Starting with a docked pose of the ligand in the protein's binding site, an MD simulation can predict the stability of this binding mode. nih.gov It allows researchers to observe how the ligand and protein adapt to each other, revealing key intermolecular interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking between the benzyl group and aromatic amino acid residues. nih.gov By calculating the binding free energy, MD simulations can help rank the affinity of different ligands for a target, guiding the optimization of drug candidates. mdpi.com

Table 3: Analysis of Ligand-Receptor Interactions via Molecular Dynamics
MD Simulation OutputPurposeExample for this compound
Root Mean Square Deviation (RMSD) Measures the stability of the ligand in the binding pocket over time.A stable, low RMSD value suggests a stable binding pose.
Interaction Analysis Identifies specific atomic interactions between the ligand and receptor.Can reveal hydrogen bonds involving the pyrrolidine nitrogens or hydrophobic interactions of the benzyl group.
Binding Free Energy Calculation (e.g., MM/PBSA) Estimates the strength of the ligand-receptor binding affinity. mdpi.comAllows for quantitative comparison between different potential drug candidates.
Root Mean Square Fluctuation (RMSF) Shows the flexibility of different parts of the protein upon ligand binding.Highlights which receptor residues are most affected by the ligand's presence.

The synthesis of octahydropyrrolo[3,4-c]pyrroles often involves cycloaddition reactions or other processes that can generate multiple stereoisomers. nih.gov Computational modeling is a powerful tool for predicting the most likely reaction outcomes and understanding the factors that control stereoselectivity. acs.org

By calculating the energies of transition states for different possible reaction pathways, chemists can predict which product is favored kinetically. acs.org For example, in a [3+2] cycloaddition reaction to form the bicyclic core, computational models can determine the energy barriers for the formation of different diastereomers. The pathway with the lowest energy barrier will be the most favorable, leading to the major product. This predictive capability is crucial for designing efficient synthetic routes that yield the desired stereoisomer, which is often critical for biological activity. acs.orgacs.org This approach saves significant time and resources in the lab by focusing efforts on the most promising reaction conditions.

Table 4: Hypothetical Energy Profile for Predicting Stereoselectivity
Reaction PathwayTransition State (TS)Calculated Activation Energy (kcal/mol)Predicted Outcome
Pathway A (leads to cis-isomer) TS-A18.5Minor Product
Pathway B (leads to trans-isomer) TS-B15.2Major Product (Kinetically Favored)

Applications and Future Directions in Research on 2 Benzyloctahydropyrrolo 3,4 C Pyrrole

Role as Chiral Auxiliaries in Enantioselective Synthesis

The complex, bicyclic structure of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole makes it a valuable building block in the synthesis of pharmaceuticals. A key application of its chiral variants is to serve as a chiral auxiliary. In this role, the compound is temporarily incorporated into a prochiral substrate to direct a chemical reaction, leading to the preferential formation of one enantiomer over the other. This ability to guide the stereochemical outcome of a reaction is critical in the pharmaceutical industry, where the efficacy and safety of a drug often depend on its specific three-dimensional structure.

The enantioselective formation of carbon-carbon or carbon-heteroatom bonds is a fundamental challenge in organic synthesis. The use of chiral auxiliaries is a well-established strategy to control stereochemistry. The rigid conformation of the octahydropyrrolo[3,4-c]pyrrole (B1259266) backbone can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less sterically hindered direction. After the desired stereocenter is created, the auxiliary can be chemically cleaved and recovered for reuse. While the conceptual utility is clear, specific examples detailing the performance of this compound in asymmetric reactions, including yields and enantiomeric excess, are not extensively detailed in publicly available literature. However, organocatalytic methods have been successfully employed for the enantioselective construction of related pyrroloindoline architectures, achieving high yields and excellent enantioselectivities (up to 94% ee). nih.gov

Table 1: Conceptual Application as a Chiral Auxiliary

StepDescriptionKey Objective
1. Attachment Covalent bonding of the chiral this compound unit to a prochiral substrate (e.g., a ketone or enoate).To create a diastereomeric intermediate.
2. Diastereoselective Reaction The chiral auxiliary's rigid structure directs the approach of a reagent, favoring the formation of one diastereomer.To establish a new stereocenter with high selectivity.
3. Cleavage Removal of the chiral auxiliary from the product molecule.To release the enantiomerically enriched product and allow for potential recycling of the auxiliary.

Applications in Material Science Research (e.g., Polymers, Composites)

The pyrrole (B145914) nucleus is a fundamental building block for a class of conductive polymers known as polypyrroles (PPy). mdpi.com These materials have attracted significant attention due to their unique electronic properties, environmental stability, and biocompatibility. mdpi.comresearchgate.net Derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold are being explored for their potential in creating advanced materials, such as specialized polymers and composites with enhanced properties. nih.gov The incorporation of the benzyl-substituted bicyclic structure into a polymer backbone could impart increased thermal stability and modified mechanical properties. nih.gov

Research into pyrrole-based conjugated microporous polymers (CMPs) has shown their potential as robust, high-surface-area materials. frontiersin.org These polymers are thermally stable and can be used in applications such as gas storage and heterogeneous catalysis. frontiersin.org Furthermore, copolymers of pyrrole and its derivatives are being developed for use in organic thin-film transistors, where they exhibit promising charge transport performance. researchgate.net Pyrrole-based polymers have also been used to create coatings on electrospun scaffolds for neural tissue engineering, providing a surface that supports cell survival and proliferation. nih.gov

Table 2: Potential Applications of Pyrrole-Based Materials

Material TypePotential ApplicationRelevant Properties
Conducting Polymers Organic semiconductors, sensors, electrochromic devicesHigh conductivity, electroactivity, stability mdpi.comresearchgate.netnih.gov
Polymer Composites High-performance materialsEnhanced mechanical strength and thermal stability nih.gov
Coated Scaffolds Neural tissue engineeringBiocompatibility, support for cell adhesion and growth nih.gov
Microporous Polymers Heterogeneous catalysis, gas separationHigh surface area, thermal stability, porous structure frontiersin.org

Investigation in Biotechnology for Drug Delivery Systems

The development of effective drug delivery systems is crucial for enhancing the therapeutic efficacy of pharmaceuticals by improving their stability and bioavailability. Pyrrole-modified liposomes represent a promising strategy in this area. nih.gov Liposomes are vesicles made of lipid bilayers that can encapsulate therapeutic agents. nih.govmdpi.com Incorporating pyrrole moieties into the liposome (B1194612) structure can increase its stability by enhancing resistance to enzymatic degradation. nih.gov The aromatic nature of the pyrrole group facilitates hydrophobic interactions with the lipids, which improves the integrity of the bilayer and helps prevent premature drug release. nih.gov

Furthermore, pyrrole modification can improve the bioavailability of encapsulated drugs by promoting interactions with cell membranes, which facilitates cellular uptake through processes like membrane fusion and endocytosis. nih.gov While research has focused on general pyrrole modification, the specific use of this compound in such systems is an area for future investigation. Additionally, polypyrrole films have been engineered for the electrochemically controlled release of drugs, where an electrical stimulus can be used to trigger the release of a therapeutic agent from the polymer matrix. researchgate.netnih.gov

Table 3: Role of Pyrrole Moieties in Drug Delivery Systems

Delivery System ComponentFunction of Pyrrole MoietyPotential Outcome
Liposome Surface Enhances hydrophobic interactions with the lipid bilayer.Increased vesicle stability and reduced premature drug leakage. nih.gov
Polymer Film Matrix Acts as a conductive scaffold for drug entrapment.Electrically-stimulated, controlled release of the therapeutic agent. nih.gov
Nanoparticle Surface Facilitates interaction with and fusion to cell membranes.Enhanced cellular uptake and intracellular drug delivery. nih.gov

Catalytic Applications in Organic Synthesis

Pyrrole derivatives have been investigated for their utility as catalysts in organic reactions. beilstein-journals.org For instance, pyrrole-based conjugated microporous polymers (CMPs) have been shown to function as efficient and recyclable heterogeneous catalysts for Knoevenagel condensation reactions. frontiersin.org The catalytic activity of these materials is attributed to the high density of nitrogen sites within the porous structure, which can act as basic catalytic centers. frontiersin.org

While the direct use of this compound as a catalyst is not widely reported, its diamine structure suggests potential as a bifunctional or organocatalyst. Chiral bifunctional catalysts, which contain both a Brønsted acid/base and a Lewis acid/base site, are highly effective in asymmetric synthesis. The two nitrogen atoms in the octahydropyrrolo[3,4-c]pyrrole scaffold could potentially be functionalized to create such a catalyst. For example, chiral bifunctional amine-thiourea catalysts have been successfully used in asymmetric Henry reactions involving pyrrole-based substrates. nih.gov

Table 4: Potential Catalytic Roles of the Octahydropyrrolo[3,4-c]pyrrole Scaffold

Catalysis TypePotential Role of the ScaffoldExample of a Related Reaction
Heterogeneous Catalysis Incorporated into a porous polymer to provide basic nitrogen active sites.Knoevenagel condensation catalyzed by pyrrole-based CMPs. frontiersin.org
Organocatalysis Functionalized to act as a chiral bifunctional catalyst (e.g., amine-thiourea).Asymmetric Henry reaction of 1H-pyrrole-2,3-diones. nih.gov
Polymerization Catalysis Used as a catalyst for polymerization processes.General application noted for pyrrole derivatives.

Emerging Research Areas for Octahydropyrrolo[3,4-c]pyrrole Scaffolds

The most significant and rapidly advancing area of research for the octahydropyrrolo[3,4-c]pyrrole scaffold is in medicinal chemistry, where it serves as a versatile core for the design of potent and selective ligands targeting various biological receptors. Its rigid structure and utility as a piperazine (B1678402) isostere have made it a valuable component in drug discovery programs. nih.gov

A prominent area of investigation is the development of modulators for central nervous system (CNS) targets. Derivatives have been synthesized as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), which is a target for various CNS disorders. nih.govnih.gov In this context, replacing a piperazine ring with the octahydropyrrolo[3,4-c]pyrrole scaffold led to a significant increase in potency. nih.gov

Another successful application has been in the design of orexin (B13118510) receptor antagonists. drugbank.com Orexin receptors play a role in regulating sleep-wake cycles, and antagonists are sought for the treatment of insomnia. drugbank.com Novel octahydropyrrolo[3,4-c]pyrrole derivatives have been identified as potent dual orexin 1 and 2 receptor antagonists, with some compounds demonstrating sleep-promoting effects in animal models comparable to the approved drug Suvorexant. drugbank.com The scaffold is also used to construct selective ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in cognitive function and neurological disorders. semanticscholar.org

Furthermore, recent studies have explored the antimicrobial and antimycobacterial properties of functionalized octahydropyrrolo[3,4-c]pyrrole derivatives. researchgate.netugent.be A series of novel 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles demonstrated significant activity against various bacterial strains and Mycobacterium tuberculosis. researchgate.net

Table 5: Bioactivity of Octahydropyrrolo[3,4-c]pyrrole Derivatives on Various Targets

TargetDerivative TypeBioactivity MeasurementResult
mGlu1 Receptor Adamantyl amide derivativeIC₅₀ (human mGlu1)120 nM nih.gov
Orexin-1 Receptor Di-fluoro substituted derivativeIC₅₀13 nM drugbank.com
Orexin-2 Receptor Di-fluoro substituted derivativeIC₅₀14 nM drugbank.com
M. tuberculosis H37Rv 2-(Thiazol-2-yl) derivativeMIC7.81 µg/mL researchgate.net
S. aureus 2-(Thiazol-2-yl) derivativeMIC31.25 µg/mL researchgate.net
A. baumannii 2-(Thiazol-2-yl) derivativeMIC15.62 µg/mL researchgate.net

Q & A

Q. What are the most reliable synthetic routes for 2-benzyloctahydropyrrolo[3,4-c]pyrrole, and how can stereochemical purity be ensured?

The compound is synthesized via cycloaddition reactions. A validated method involves reacting N-benzylmaleimide with azomethine ylides generated from ninhydrin and benzylamine in methanol. The reaction is monitored by TLC, and the product is purified via recrystallization using chloroform:methanol (1:1) . To ensure stereochemical purity (e.g., cis-configuration), chiral HPLC or X-ray crystallography should be employed to confirm the (3aR,6aS)-rel configuration, as stereochemistry impacts biological activity .

Q. How do analytical techniques like NMR and IR spectroscopy confirm the structural integrity of this compound derivatives?

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for benzyl groups) and pyrrolidine protons (δ 2.5–4.0 ppm). Coupling constants (e.g., J = 6–8 Hz) confirm stereochemistry .
  • IR Spectroscopy : Absence of maleimide C=O stretches (~1700 cm⁻¹) confirms cycloaddition completion. N-H stretches (~3300 cm⁻¹) indicate secondary amines in the octahydro scaffold .

Q. What computational methods predict the physicochemical properties of this compound?

Density Functional Theory (DFT) calculates properties like logP (hydrophobicity) and pKa. For example, the compound’s hydrogen bond donor/acceptor count (1/3) and polar surface area (~45 Ų) predict moderate blood-brain barrier permeability . Molecular dynamics simulations model solubility in subcritical water, aiding green synthesis optimization .

Advanced Research Questions

Q. How do this compound derivatives modulate orexin receptors, and what structural features enhance selectivity?

Disubstituted derivatives (e.g., 2-(6-benzo[b]thien-2-yl-3-pyridinyl)-octahydro) bind to orexin receptor subtypes (OX1R/OX2R). Molecular docking reveals that the benzyl group occupies a hydrophobic pocket in OX2R, while the pyrrolidine nitrogen forms hydrogen bonds with Glu²⁹⁸. Selectivity for OX2R is improved by introducing electron-withdrawing substituents (e.g., -Cl) on the benzyl ring .

Q. What methodologies resolve contradictions in the anti-inflammatory activity of pyrrolo[3,4-c]pyrrole Mannich bases?

While some derivatives show COX-2 inhibition (IC₅₀ = 0.8 µM) surpassing meloxicam, others exhibit dual COX/LOX inhibition. To resolve discrepancies:

  • Enzyme Assays : Compare IC₅₀ values for COX-1, COX-2, and 15-LOX isoforms.
  • Molecular Docking : Analyze binding modes to COX-2’s allosteric site versus LOX’s catalytic iron center .
  • Membrane Interaction Studies : Surface plasmon resonance (SPR) quantifies compound partitioning into lipid bilayers, which affects bioavailability and target engagement .

Q. How does subcritical water synthesis improve the sustainability of this compound derivatives?

Subcritical water (100–250°C, 10–50 bar) replaces toxic solvents (e.g., DMF) in reactions with α-haloketones or isothiocyanates. For example, 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives achieve 85% yield in 2 hours via in situ generation of reactive intermediates. This method reduces energy consumption (ΔT < 50°C vs. reflux) and waste .

Q. What strategies optimize the pharmacokinetic properties of this compound-based therapeutics?

  • Plasma Protein Binding : Fluorescence quenching assays show 85–92% binding to human serum albumin (HSA), requiring structural modifications (e.g., sulfonyl groups) to reduce sequestration .
  • Metabolic Stability : Microsomal assays identify CYP3A4-mediated N-dealkylation as a major pathway. Blocking vulnerable sites with methyl groups increases half-life (t₁/₂ > 6 h) .

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2-Benzyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.